Atractylenolide II (AT-II, CAS: 73069-14-4) is a highly purified eudesmane-type sesquiterpene lactone isolated primarily from the rhizomes of Atractylodes macrocephala. As a hydrophobic, low-molecular-weight compound, it serves as a critical analytical reference standard and a targeted pharmacological probe. In procurement and material selection, AT-II is valued for its specific structural profile—lacking the C-8 hydroxyl group of Atractylenolide III and the C-8/C-9 double bond of Atractylenolide I—which imparts distinct lipophilicity, predictable rapid absorption kinetics, and high stability in standard analytical matrices [1]. These baseline properties make it an indispensable reagent for industrial quality control (QA/QC) workflows, pharmacokinetic modeling, and targeted in vitro oncology assays where crude extracts or generic sesquiterpene mixtures fail to provide reproducible data.
Substituting Atractylenolide II with closely related analogs (such as Atractylenolide I or III) or crude botanical extracts severely compromises assay reproducibility and pharmacokinetic predictability. Crude extracts contain highly variable ratios of these lactones, which are prone to interconversion (e.g., AT-II can oxidize to AT-III under poor storage conditions), making them useless for precise quantitative benchmarking[1]. Furthermore, structural differences among the pure analogs dictate vastly different biological and physical behaviors. For instance, Atractylenolide III exhibits an irregular pharmacokinetic absorption curve and significantly lower in vitro anti-proliferative potency in multiple cell lines compared to AT-II [2]. Consequently, buyers requiring a stable, rapidly absorbed probe for acute in vivo models or a reliable HPLC reference standard must procure pure Atractylenolide II, as in-class substitution will lead to erratic baseline data and failed quality control validations.
In comparative pharmacokinetic studies using rat models, Atractylenolide II demonstrates a highly predictable and rapid absorption profile, achieving a Tmax of approximately 0.41 hours and an elimination half-life (T1/2) of 0.14 to 2.63 hours depending on the administration matrix. In stark contrast, Atractylenolide III exhibits a prolonged T1/2 of ~4.0 hours and is characterized by an irregular pharmacokinetic absorption curve [1]. This rapid and consistent systemic entry makes AT-II a superior candidate for acute oral formulation testing and time-sensitive in vivo pharmacological modeling.
| Evidence Dimension | Time to maximum concentration (Tmax) and absorption curve regularity |
| Target Compound Data | AT-II: Tmax ~0.41 h, rapid and predictable absorption |
| Comparator Or Baseline | AT-III: T1/2 ~4 h, irregular pharmacokinetic curve |
| Quantified Difference | AT-II achieves peak concentration significantly faster with higher curve predictability than AT-III |
| Conditions | In vivo rat model, intragastric administration |
Predictable and rapid absorption kinetics are essential for researchers designing precise ADME models, making AT-II a more reliable oral probe than its irregularly absorbed analogs.
For industrial quality control, reference standards must maintain strict stability and yield high recovery rates. Under optimized UPLC-MS/MS and HPLC conditions, Atractylenolide II demonstrates exceptional stability in standard solutions, maintaining a relative standard deviation (RSD) of peak area as low as 0.45% to 1.1% over 24 hours at ambient temperature [1]. Furthermore, analytical extraction recoveries for AT-II from complex botanical matrices consistently range from 98.7% to 102.2%, outperforming crude extract baselines which suffer from matrix interference and compound interconversion [2].
| Evidence Dimension | Analytical recovery rate and solution stability (RSD) |
| Target Compound Data | AT-II: 98.7–102.2% recovery; 0.45–1.1% RSD over 24h |
| Comparator Or Baseline | Crude botanical matrix: High variability, prone to oxidation/interconversion |
| Quantified Difference | AT-II provides near-quantitative recovery (>98%) and sub-2% variance, establishing a rigid analytical baseline |
| Conditions | HPLC/UPLC-MS/MS quantification from Atractylodes macrocephala extracts |
High recovery and ambient stability ensure that AT-II can be reliably used as a quantitative reference standard in commercial pharmaceutical manufacturing and QA/QC labs.
In targeted in vitro oncology assays, Atractylenolide II exhibits significantly higher potency against specific cancer cell lines compared to its in-class analogs. In HCT15 colorectal cancer cells, AT-II demonstrated an IC50 of 490.6 µM. In direct head-to-head comparison, Atractylenolide I required a higher concentration (IC50 = 784.2 µM), while Atractylenolide III was markedly less effective (IC50 = 1747 µM) [1]. This quantitative advantage underscores the necessity of selecting the exact AT-II structure when screening for gastrointestinal or melanoma anti-proliferative agents.
| Evidence Dimension | Inhibitory Concentration (IC50) for cell viability |
| Target Compound Data | AT-II: IC50 = 490.6 µM |
| Comparator Or Baseline | AT-I: IC50 = 784.2 µM; AT-III: IC50 = 1747 µM |
| Quantified Difference | AT-II is ~1.6x more potent than AT-I and ~3.5x more potent than AT-III in this specific model |
| Conditions | HCT15 colorectal cancer cell line, CCK-8 assay |
For procurement in oncology drug discovery, selecting AT-II provides a significantly stronger baseline of anti-proliferative activity in specific gastrointestinal models compared to generic analogs.
Due to its exceptional ambient stability (RSD < 1.1% over 24 hours) and near-quantitative extraction recovery, Atractylenolide II is the preferred reference standard for HPLC and UPLC-MS/MS workflows. It is essential for the commercial quality control, grading, and standardization of Atractylodes macrocephala raw materials and derived botanical formulations [1].
AT-II’s rapid and predictable absorption profile (Tmax ~0.41 h) makes it an ideal specific probe for oral bioavailability and ADME studies. Researchers should select AT-II over AT-III to avoid irregular absorption curves when modeling the systemic uptake of sesquiterpene lactones[2].
Given its superior IC50 values against specific cell lines like HCT15 compared to its analogs, AT-II is the optimal choice for procurement when designing in vitro screening assays or xenograft models focused on colorectal cancer and melanoma proliferation pathways [3].